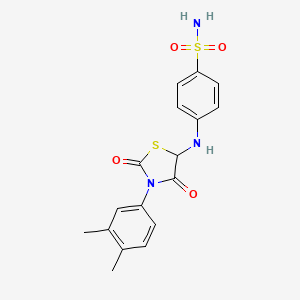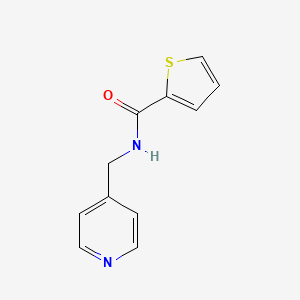
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-4-ylmethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as aromatic anilides . It is a derivative of thiophene-2-carboxamide . This compound has been used as a versatile synthon for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides .
Synthesis Analysis
The synthesis of “N-(pyridin-4-ylmethyl)thiophene-2-carboxamide” involves heating thiophene-2-carboxamides in formic acid . This process affords thieno [3,2-d]pyrimidin-4-ones. Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The crystal structure of a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide and its derivatives have been explored extensively in the field of organic synthesis and structural analysis. One study focused on the synthesis of N-glycosyl-thiophene-2-carboxamides, including a range of substituted thiophene derivatives. These compounds were analyzed for their conformation and stability using X-ray crystallography and density functional theory (DFT) calculations, providing insights into their structural properties (Rawe et al., 2006).
Antimicrobial Activity
The antimicrobial properties of thiophene-2-carboxamide derivatives have been investigated, highlighting their potential as antibacterial agents. For instance, a study synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and evaluated its antimicrobial efficacy against various microorganisms. The compound demonstrated effective antibacterial activity, suggesting its potential application in antimicrobial treatments (Cakmak et al., 2022).
Crystal Structure and Binding Properties
The crystal structure of related N-(pyridin-2-ylmethyl)benzamide derivatives has been analyzed, with a focus on the orientation of the pyridine and benzene rings. This type of structural analysis is crucial for understanding the binding properties and potential applications of these compounds (Artheswari et al., 2019).
Potential in Drug Delivery and Cancer Treatment
Certain derivatives of N-(pyridin-4-ylmethyl)thiophene-2-carboxamide have shown potential in drug delivery, particularly in targeting and releasing nitric oxide (NO) at specific biological sites, such as tumors. This research points towards their application in targeted cancer therapies (Yang et al., 2017).
Anticancer Activity
Further exploring the application in cancer treatment, some studies have synthesized thiophene-2-carboxamide derivatives with potential anticancer properties. These compounds were tested for their inhibitory activity against various cell lines, indicating their potential as chemotherapeutic agents (Atta & Abdel‐Latif, 2021).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYLTZQXFJQUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
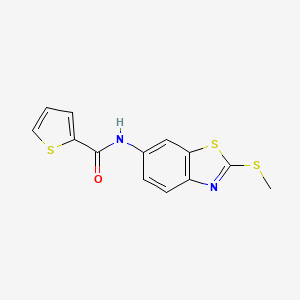
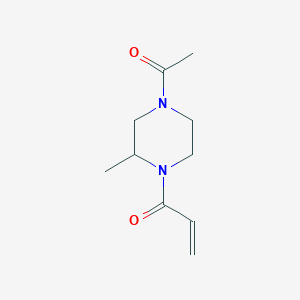
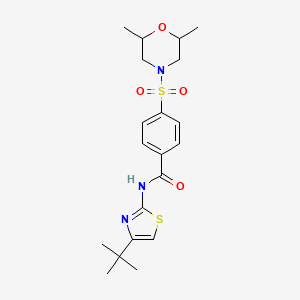
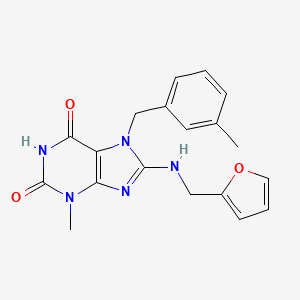
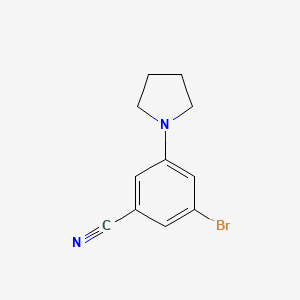
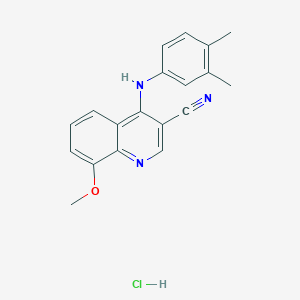
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
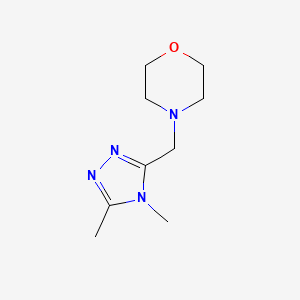
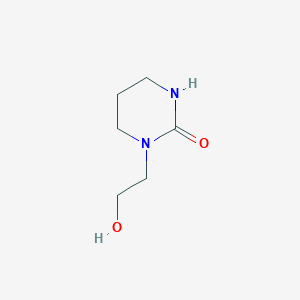
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)
